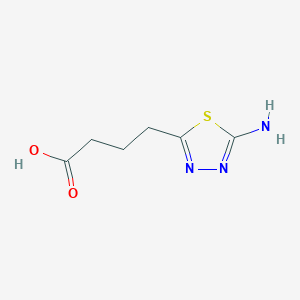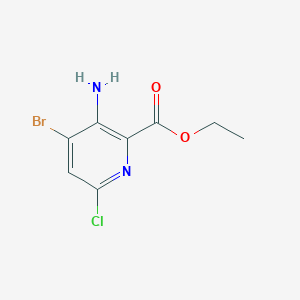![molecular formula C11H11BrO4 B15314246 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the bromination of a dihydrobenzo[b][1,4]dioxin precursor followed by the introduction of a propanoic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the dioxin ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学研究应用
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring system can interact with biological macromolecules, potentially inhibiting or modulating their functions. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 3-(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 3-(8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 3-(8-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
Uniqueness
The uniqueness of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid lies in its specific bromine substitution, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in halogen bonding can influence the compound’s interactions and properties in unique ways.
属性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC 名称 |
3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h5-6H,1-4H2,(H,13,14) |
InChI 键 |
WUFJMZMVBZNMQO-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C=C2Br)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



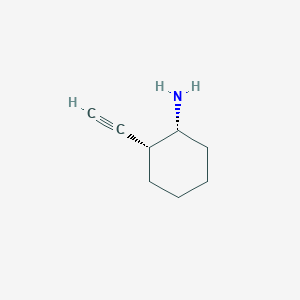
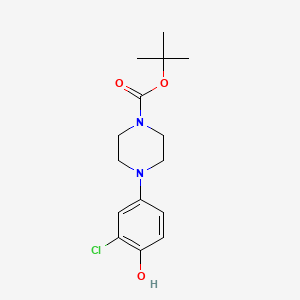

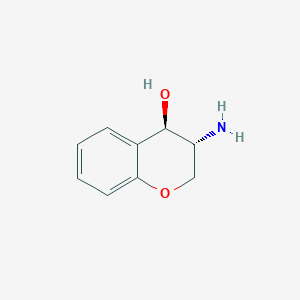

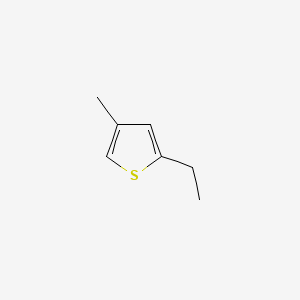

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
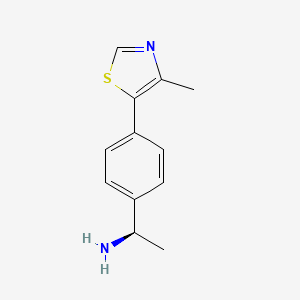
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
